3-Bromo-9-isopropyl-9H-carbazole
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Overview
Description
3-Bromo-9-isopropyl-9H-carbazole: is an aromatic heterocyclic compound that belongs to the carbazole family Carbazoles are known for their versatile applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-isopropyl-9H-carbazole typically involves the bromination of 9-isopropyl-9H-carbazole. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature. The general reaction scheme is as follows: [ \text{9-isopropyl-9H-carbazole} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-9-isopropyl-9H-carbazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The carbazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form de-brominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Oxidized carbazole derivatives.
Reduction Products: De-brominated carbazole or partially reduced intermediates.
Scientific Research Applications
Chemistry: 3-Bromo-9-isopropyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in medicinal chemistry for their biological activities. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the field of organic electronics, this compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it a candidate for high-performance materials.
Mechanism of Action
The mechanism of action of 3-Bromo-9-isopropyl-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and isopropyl group can influence its binding affinity and specificity.
In materials science, the electronic properties of this compound are crucial. The presence of the bromine atom can affect the electron distribution in the molecule, enhancing its performance in electronic devices.
Comparison with Similar Compounds
3-Bromo-9H-carbazole: Lacks the isopropyl group, which can affect its reactivity and applications.
9-Isopropyl-9H-carbazole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Chloro-9-isopropyl-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 3-Bromo-9-isopropyl-9H-carbazole is unique due to the combination of the bromine atom and isopropyl group, which enhances its chemical reactivity and potential applications in various fields. The bromine atom provides a site for further functionalization, while the isopropyl group can influence the compound’s solubility and electronic properties.
Properties
IUPAC Name |
3-bromo-9-propan-2-ylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-10(2)17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJPCCULQKRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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